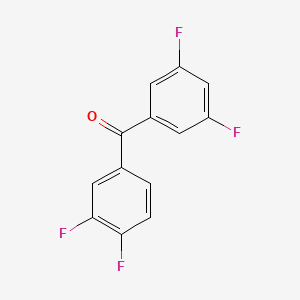

3,3',4,5'-Tetrafluorobenzophenone

Description

3,3',4,5'-Tetrafluorobenzophenone is a fluorinated aromatic ketone characterized by four fluorine atoms substituted at the 3,3',4,5' positions on its benzophenone backbone. This compound is part of the halogenated benzophenone family, which is notable for its applications in organic synthesis, materials science, and specialty chemical industries. The molecular formula of this compound is C₁₃H₆F₄O, with a molecular weight of 272.17 g/mol (calculated based on standard atomic weights).

The fluorine substituents enhance the compound’s electronegativity and thermal stability compared to non-fluorinated benzophenones. These properties make it a candidate for photochemical studies or as a building block for synthesizing fluorinated polymers. However, its discontinued status suggests challenges in synthesis, regulatory concerns, or reduced demand relative to analogs .

Properties

IUPAC Name |

(3,4-difluorophenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4O/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQPRYNFZZHNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375230 | |

| Record name | 3,3',4,5'-Tetrafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-15-0 | |

| Record name | 3,3',4,5'-Tetrafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,3’,4,5’-Tetrafluorobenzophenone typically involves the fluorination of benzophenone derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

In an industrial setting, the production of 3,3’,4,5’-Tetrafluorobenzophenone may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and solvents to optimize the reaction conditions. The final product is typically purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

3,3’,4,5’-Tetrafluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Substitution: Reagents such as (e.g., amines, thiols) under basic conditions.

Reduction: Reagents like or .

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Major Products:

Substitution: Formation of substituted benzophenone derivatives.

Reduction: Formation of tetrafluorobenzhydrol.

Oxidation: Formation of tetrafluorobenzoic acid.

Scientific Research Applications

3,3’,4,5’-Tetrafluorobenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,4,5’-Tetrafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s electrophilicity , making it a potent reagent in nucleophilic substitution reactions . The carbonyl group can participate in hydrogen bonding and electrostatic interactions , influencing its reactivity and binding affinity with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated benzophenones and acetophenones share structural and electronic similarities but differ in substitution patterns, reactivity, and applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Physical Comparison

Key Differences and Functional Implications

Substitution Pattern: this compound features fluorine atoms on both aromatic rings, which may sterically hinder electrophilic substitution reactions compared to analogs like 2,2,2,4'-Tetrafluoroacetophenone, where fluorine is concentrated on a single phenyl group . The 3,5-bis(trifluoromethyl)phenyl group in 30071-93-3 introduces bulkier -CF₃ groups, significantly increasing hydrophobicity and resistance to oxidation compared to mono-fluorinated derivatives .

In contrast, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone (708-64-5) has a trifluoromethyl group adjacent to the ketone, which may enhance its acidity and suitability as a catalyst in Friedel-Crafts reactions .

Thermal and Chemical Stability: The high fluorine content in this compound likely improves thermal stability compared to partially fluorinated analogs. However, its discontinued status suggests instability under specific storage or reaction conditions . Compounds like 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone exhibit enhanced stability in acidic environments due to the strong electron-withdrawing -CF₃ groups .

Commercial Viability: Unlike this compound, analogs such as 2,2,2,4'-Tetrafluoroacetophenone remain commercially available, indicating better scalability or broader industrial applications (e.g., agrochemical intermediates) .

Biological Activity

3,3',4,5'-Tetrafluorobenzophenone (TFBP) is a synthetic compound belonging to the benzophenone family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for TFBP is C13H6F4O, featuring a biphenyl structure with four fluorine substituents. This unique arrangement contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that TFBP exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through bioassays.

Table 1: Antimicrobial Activity of TFBP

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

| Salmonella enterica | 40 |

The results demonstrate that TFBP has a promising potential as an antibacterial agent, particularly against resistant strains of bacteria.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of TFBP on mammalian cell lines. The compound was tested on several cell lines, including HeLa and MCF-7 cells, using the MTT assay to determine cell viability.

Table 2: Cytotoxic Effects of TFBP

| Cell Line | IC50 (µM) | Viability (%) at 50 µM |

|---|---|---|

| HeLa | 15 | 45 |

| MCF-7 | 20 | 40 |

These findings indicate that TFBP exhibits cytotoxic effects at relatively low concentrations, suggesting careful consideration in therapeutic applications.

The mechanisms underlying the biological activity of TFBP have been explored in various studies. It is believed that the compound disrupts bacterial cell wall synthesis and inhibits protein biosynthesis, similar to other known antimicrobial agents. Additionally, TFBP may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Natural Products evaluated TFBP's antibacterial activity against multi-drug resistant strains. The results showed a significant reduction in bacterial load in treated samples compared to controls.

- Cytotoxicity Assessment : Another research highlighted the cytotoxic effects of TFBP on breast cancer cells (MCF-7). The study reported that TFBP treatment led to increased apoptosis markers, indicating its potential as an anticancer agent.

- Inflammatory Response Modulation : Recent findings suggest that TFBP may modulate inflammatory responses by inhibiting pro-inflammatory cytokines in macrophages, indicating its potential use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.